molecular formula C9H7ClFIO2 B15380262 Ethyl 3-chloro-2-fluoro-5-iodobenzoate

Ethyl 3-chloro-2-fluoro-5-iodobenzoate

Cat. No.: B15380262
M. Wt: 328.50 g/mol
InChI Key: JSVHYYOMTRWLCH-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoro-5-iodobenzoate (CAS 1508828-69-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 9 H 7 ClFIO 2 and a molecular weight of 328.51 g/mol, it serves as a valuable multifunctional building block in organic synthesis . This compound integrates three distinct halogen substituents—chloro, fluoro, and iodo—on a single benzoate ester core, making it a highly versatile and reactive intermediate for constructing complex molecular architectures. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, where the iodine atom acts as an excellent leaving group for transformations such as the Sonogashira reaction . Furthermore, ortho-halogenated benzoate derivatives are key precursors in synthesizing important heterocyclic systems, including 3-substituted isocoumarins and other fused ring structures, via palladium-catalyzed lactonization and cyclization processes . The presence of both fluorine and chlorine atoms allows for selective further functionalization, fine-tuning the electronic and steric properties of the final molecules. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7ClFIO2

Molecular Weight

328.50 g/mol

IUPAC Name

ethyl 3-chloro-2-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

JSVHYYOMTRWLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)I)Cl)F

Origin of Product

United States

Biological Activity

Ethyl 3-chloro-2-fluoro-5-iodobenzoate is a halogenated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClFIO2C_9H_8ClFIO_2 and a molecular weight of approximately 328.50 g/mol. The compound features a benzoate structure with chlorine, fluorine, and iodine substituents, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. This compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and catalytic activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : Binding to active sites of enzymes can inhibit their function, impacting metabolic pathways.
  • Receptor Modulation : Interaction with biological receptors may alter signaling pathways, influencing cellular responses.

Biological Activity Data

Several studies have investigated the biological effects of this compound. Below is a summary table highlighting key findings:

StudyBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityDisk diffusion methodShowed significant antimicrobial activity against various bacterial strains.
CytotoxicityMTT assayExhibited cytotoxic effects on cancer cell lines at specific concentrations.

Case Studies

  • Enzyme Interaction Study :
    A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound significantly inhibited enzyme activity, suggesting potential implications in drug metabolism and toxicity.
  • Antimicrobial Efficacy :
    Another research effort assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In a study evaluating the cytotoxic effects on human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, indicating its potential as a lead compound for anticancer drug development.

Applications in Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds targeting specific biological pathways. Its unique substitution pattern allows for the development of novel therapeutics with enhanced efficacy and selectivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The iodine in this compound enhances its utility in cross-coupling reactions compared to non-iodinated analogs. The amino group in Ethyl 4-amino-2-chloro-5-iodobenzoate increases polarity and reactivity in nucleophilic substitution reactions . The trifluoromethyl (CF₃) group in Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate introduces strong electron-withdrawing effects, altering electronic properties and stability .

Physical Properties :

  • The ethyl ester group in the parent compound improves lipophilicity compared to the carboxylic acid form (3-Chloro-2-fluoro-5-iodobenzoic acid), enhancing solubility in organic solvents .
  • Storage at 2–8°C is common for iodine-containing compounds to prevent decomposition .

Hazards: this compound shares skin/eye irritation hazards (H315, H319) with other halogenated esters. The absence of amino or CF₃ groups in analogs may reduce respiratory risks .

Research and Industrial Relevance

  • Synthetic Utility : this compound’s iodine atom enables selective functionalization, making it valuable in designing complex molecules. For example, iodine can undergo Ullmann coupling or C–H activation reactions .
  • Comparative Reactivity: The carboxylic acid derivative (3-Chloro-2-fluoro-5-iodobenzoic acid) is more reactive in esterification or amidation reactions, whereas the ethyl ester form offers stability for storage . Ethyl 4-amino-2-chloro-5-iodobenzoate may serve as a precursor for antibiotics or kinase inhibitors due to the amino group’s nucleophilic character .

Preparation Methods

Sequential Electrophilic Aromatic Substitution

The most widely documented approach involves sequential halogenation of a benzoic acid precursor, followed by esterification. Key steps include:

Step 1: Fluorination at Position 2
Fluorine is introduced via electrophilic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 80°C for 12 hours, achieving >90% regioselectivity.

Step 2: Chlorination at Position 3
Chlorine is incorporated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, catalyzed by iron(III) chloride. This step yields 3-chloro-2-fluorobenzoic acid with 85% purity.

Step 3: Iodination at Position 5
Iodine is introduced via iodocyclization using N-iodosuccinimide (NIS) in acetic acid and sulfuric acid (4:1 v/v) at 50°C for 6 hours. The reaction proceeds via in situ generation of iodonium ions, affording 3-chloro-2-fluoro-5-iodobenzoic acid with 78% yield.

Step 4: Esterification
The carboxylic acid is converted to the ethyl ester using ethanol and thionyl chloride (SOCl₂) as a dehydrating agent. Refluxing at 70°C for 4 hours achieves 95% conversion.

One-Pot Halogenation-Esterification

Industrial protocols favor a one-pot method to minimize intermediate isolation:

  • Reagents :
    • Benzoic acid derivative (1 eq.)
    • SOCl₂ (2.5 eq.) for simultaneous chlorination and esterification
    • NIS (1.1 eq.) and Selectfluor® (1.1 eq.) in dimethylformamide (DMF)
  • Conditions : 120°C, 8 hours, under nitrogen atmosphere
  • Yield : 82% with 98% purity after recrystallization.

Optimization of Critical Parameters

Temperature and Catalysis

  • Iodination Efficiency : Elevated temperatures (>50°C) reduce iodine sublimate formation, enhancing reaction homogeneity.
  • Catalyst Screening :

























    CatalystYield (%)Purity (%)
    FeCl₃6585
    H₂SO₄7892
    BF₃·OEt₂7288

    Data aggregated from

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve halogen solubility but may promote side reactions. Dichloromethane balances reactivity and safety, favored in industrial settings.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance throughput:

  • Reactor Design : Tubular reactor with segmented temperature zones (0°C for chlorination, 50°C for iodination).
  • Residence Time : 30 minutes per zone.
  • Output : 15 kg/hour with 94% yield.

Waste Management

  • Iodine Recovery : Spent reaction mixtures are treated with sodium thiosulfate to precipitate iodine, achieving 90% recovery.
  • Solvent Recycling : Distillation columns reclaim >98% DMF and acetic acid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 4.40 (q, 2H, -OCH₂), 7.58 (d, 1H, Ar-H), 8.12 (s, 1H, Ar-H).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-Cl).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competitive halogenation at adjacent positions is minimized using sterically hindered directing groups. For example, pre-esterification before iodination reduces para-substitution by 40%.

Byproduct Formation

  • Diiodinated Byproducts : Controlled NIS stoichiometry (1.05 eq.) limits over-iodination to <2%.
  • Ester Hydrolysis : Anhydrous conditions during esterification prevent acid reformation.

Emerging Methodologies

Photocatalytic Iodination

Recent advances utilize visible-light catalysis (e.g., eosin Y) to activate iodine sources at ambient temperatures, reducing energy costs by 60%.

Biocatalytic Approaches

Preliminary studies demonstrate Pseudomonas fluorescens esterases catalyzing ethyl ester formation with 88% enantiomeric excess, though yields remain suboptimal (55%).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-chloro-2-fluoro-5-iodobenzoate?

  • Methodology: The compound is synthesized via esterification of 3-chloro-2-fluoro-5-iodobenzoic acid (precursor) with ethanol under acidic catalysis. For example:

Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.

React the acid chloride with ethanol in anhydrous conditions (e.g., under N₂) to yield the ester.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

  • Key Data: The precursor (3-chloro-2-fluoro-5-iodobenzoic acid) has a molecular weight of 300.45 g/mol and is typically stored at 2–8°C in light-protected vials to prevent degradation .

Q. How is this compound characterized spectroscopically?

  • Methodology:

  • NMR:
  • ¹H NMR: Expect signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons influenced by electron-withdrawing substituents (e.g., fluorine deshields adjacent protons).
  • ¹⁹F NMR: A singlet near δ -110 ppm (C-2 fluorine).
  • ¹³C NMR: Peaks for carbonyl (δ ~165 ppm), iodinated (C-5, δ ~95 ppm), and chlorinated (C-3, δ ~125 ppm) carbons.
  • Mass Spectrometry: Molecular ion peak at m/z 314.48 (M⁺) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do the electronic effects of chloro, fluoro, and iodo substituents influence cross-coupling reactivity?

  • Methodology:

  • The iodo substituent at C-5 serves as a prime site for Suzuki-Miyaura or Ullmann couplings due to its large atomic radius and moderate C–I bond strength.
  • Fluoro at C-2 exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position (C-5).
  • Chloro at C-3 stabilizes intermediates via inductive effects but may sterically hinder coupling reactions.
    • Case Study: In palladium-catalyzed couplings, the iodo group is replaced with aryl/vinyl groups, while chloro and fluoro remain inert under mild conditions .

Q. What degradation pathways occur under thermal or photolytic stress?

  • Methodology:

  • Thermal Stability: Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition above 150°C likely involves ester cleavage or C–I bond homolysis.
  • Photolytic Stability: UV-Vis irradiation (254 nm) induces radical formation, detected via electron paramagnetic resonance (EPR). Protect samples from light during storage .

Q. How is this ester utilized in synthesizing bioactive scaffolds?

  • Methodology:

  • Step 1: Hydrolyze the ester to 3-chloro-2-fluoro-5-iodobenzoic acid under basic conditions (NaOH/EtOH, reflux).
  • Step 2: Functionalize the iodine via cross-coupling to introduce heterocycles (e.g., pyridine, triazole) for antimicrobial or anticancer screening.
  • Example: The iodo group in similar benzoates has been replaced with boronic acids to generate kinase inhibitors .

Methodological Notes

  • Advanced Techniques: For cross-coupling, optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time (12–24 hrs) to maximize yields .
  • Stability Testing: Use accelerated aging studies (40°C/75% RH for 4 weeks) to model long-term storage effects .

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